molecular formula C20H28N4O3 B3013463 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide CAS No. 872848-61-8

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide

Cat. No.: B3013463
CAS No.: 872848-61-8
M. Wt: 372.469
InChI Key: DYTCTDQVZFRIAA-UHFFFAOYSA-N
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole core, followed by the introduction of the diethylamino and dimethylamino groups through a series of substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: A related compound with similar functional groups.

    Poly(2-(dimethylamino)ethyl methacrylate): A polymeric form with applications in drug delivery and antimicrobial agents.

Uniqueness

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide is unique due to its specific indole core and the presence of both diethylamino and dimethylamino groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(dimethylamino)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-5-23(6-2)18(25)14-24-13-16(15-9-7-8-10-17(15)24)19(26)20(27)21-11-12-22(3)4/h7-10,13H,5-6,11-12,14H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTCTDQVZFRIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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